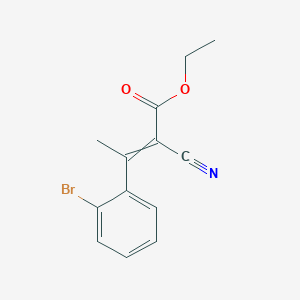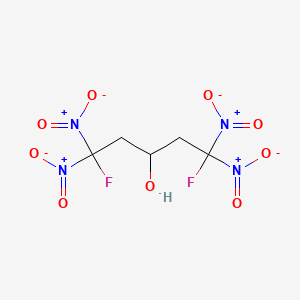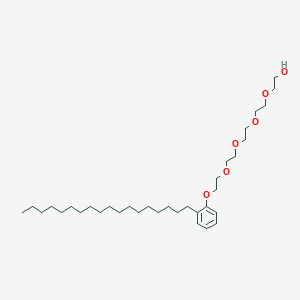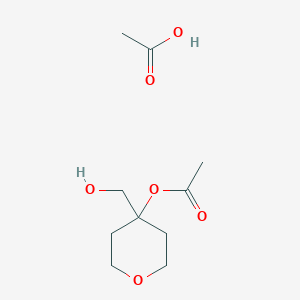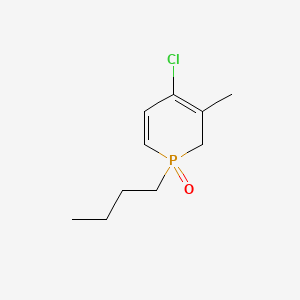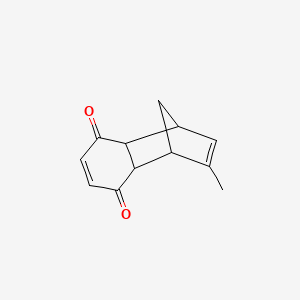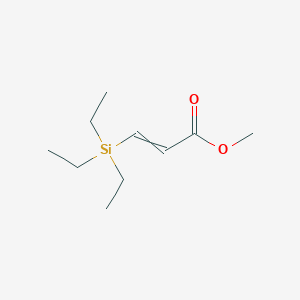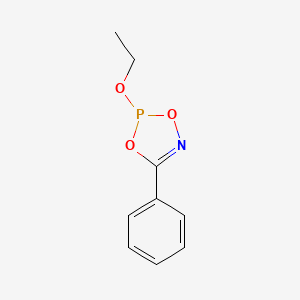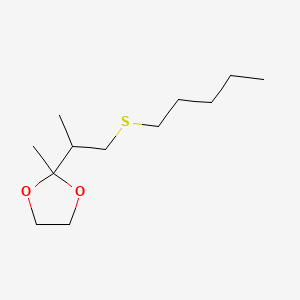![molecular formula C17H18ClNO B14330831 (4-Chlorophenyl)[4-(diethylamino)phenyl]methanone CAS No. 104689-75-0](/img/structure/B14330831.png)
(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone is a chemical compound with the molecular formula C21H28N2O It is known for its unique structure, which includes a chlorophenyl group and a diethylamino phenyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(diethylamino)phenyl]methanone typically involves the reaction of 4-chlorobenzophenone with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures are implemented to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)[4-(diethylamino)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A structurally related compound with similar chemical properties.
4-Chlorobenzophenone: Shares the chlorophenyl group but lacks the diethylamino phenyl group.
4,4’-Bis(diethylamino)benzophenone: Contains two diethylamino phenyl groups but differs in other structural aspects.
Uniqueness
(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone is unique due to the presence of both chlorophenyl and diethylamino phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
104689-75-0 |
|---|---|
Formule moléculaire |
C17H18ClNO |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[4-(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C17H18ClNO/c1-3-19(4-2)16-11-7-14(8-12-16)17(20)13-5-9-15(18)10-6-13/h5-12H,3-4H2,1-2H3 |
Clé InChI |
IANUUTAIPLEACD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


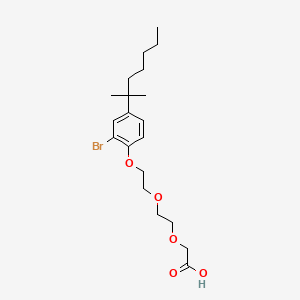
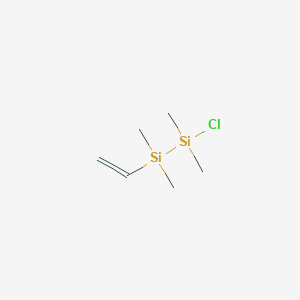
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
